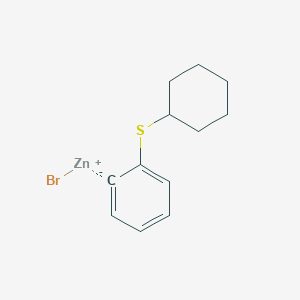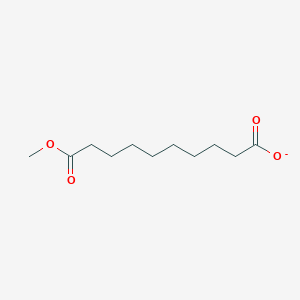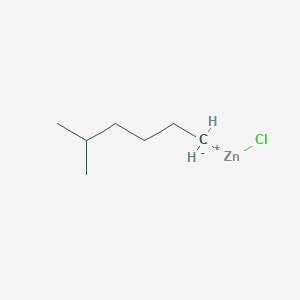
5-MethylhexylZinc chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-MethylhexylZinc chloride is an organozinc compound with the molecular formula C7H15ClZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-MethylhexylZinc chloride can be synthesized through the reaction of 5-methylhexyl chloride with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction is as follows: [ \text{5-Methylhexyl chloride} + \text{Zn} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The process may include steps such as purification and concentration to achieve the desired concentration of the compound in the solvent.
Analyse Des Réactions Chimiques
Types of Reactions
5-MethylhexylZinc chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation and Reduction: It can participate in redox reactions, although it is more commonly used in nucleophilic substitution.
Coupling Reactions: It is often used in coupling reactions such as the Negishi coupling, where it reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with this compound include halides, palladium catalysts, and various solvents like THF. The reactions are typically carried out under inert conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction and reagents used. In coupling reactions, the primary products are often complex organic molecules with new carbon-carbon bonds.
Applications De Recherche Scientifique
5-MethylhexylZinc chloride has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used in the modification of biomolecules for various studies.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 5-MethylhexylZinc chloride involves its role as a nucleophile in chemical reactions. It reacts with electrophiles to form new bonds, often facilitated by catalysts such as palladium. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methylzinc chloride
- Ethylzinc chloride
- Butylzinc chloride
Uniqueness
5-MethylhexylZinc chloride is unique due to its specific alkyl chain length and branching, which can influence its reactivity and selectivity in chemical reactions. Compared to other organozinc compounds, it offers distinct advantages in certain synthetic applications due to its structural properties.
Propriétés
Formule moléculaire |
C7H15ClZn |
|---|---|
Poids moléculaire |
200.0 g/mol |
Nom IUPAC |
chlorozinc(1+);2-methylhexane |
InChI |
InChI=1S/C7H15.ClH.Zn/c1-4-5-6-7(2)3;;/h7H,1,4-6H2,2-3H3;1H;/q-1;;+2/p-1 |
Clé InChI |
ZEODJPKGKRBHFA-UHFFFAOYSA-M |
SMILES canonique |
CC(C)CCC[CH2-].Cl[Zn+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


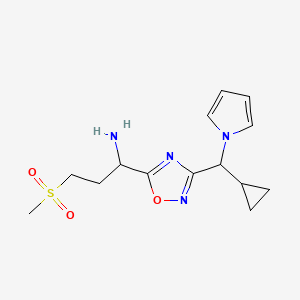

![6-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14886325.png)

![Ethyl 2,5-dimethyl-4-oxo-2-(thiophen-2-yl)-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B14886347.png)
![2-(((3AR,4R,6R,6aS)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14886348.png)
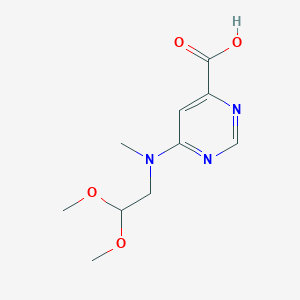
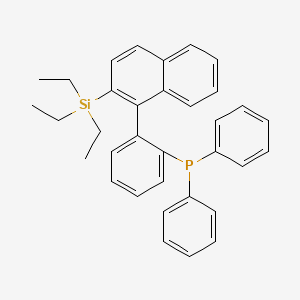
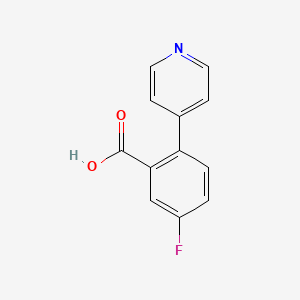

![3-[2-(1,3-Dioxan-2-yl)ethoxy]phenylZinc bromide](/img/structure/B14886401.png)

